(Z)-N'-Hydroxy-2-(4-nitrophenoxy)ethanimidamide
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Overview
Description
N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide is a chemical compound with the molecular formula C₈H₉N₃O₄ and a molecular weight of 211.18 g/mol . This compound is characterized by the presence of a nitrophenoxy group and an acetimidamide moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide typically involves the reaction of 4-nitrophenol with chloroacetimidamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of chloroacetimidamide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzyme active sites, inhibiting their activity. The acetimidamide moiety can form hydrogen bonds with biological macromolecules, affecting their function. These interactions result in the modulation of biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-2-(4-chlorophenoxy)acetimidamide
- N’-Hydroxy-2-(4-methylphenoxy)acetimidamide
- N’-Hydroxy-2-(4-fluorophenoxy)acetimidamide
Uniqueness
N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-8(10-12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4,12H,5H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSHCTYQDZZGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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